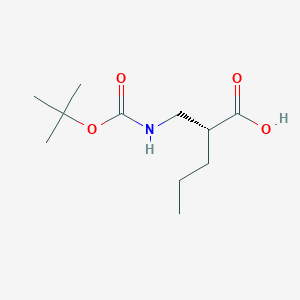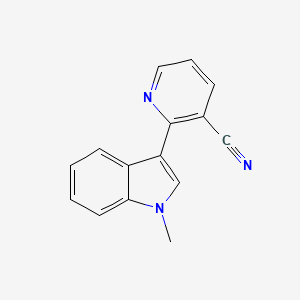
3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)nicotinonitrile is a heterocyclic compound that features both an indole and a nicotinonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile typically involves the reaction of 3-cyano-2-chloropyridine with N-methylindole in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in 1,2-dichloroethane at temperatures ranging from 80 to 90°C for approximately 27 hours . The product is then purified by recrystallization from a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for 2-(1-methyl-1H-indol-3-yl)nicotinonitrile are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1-methyl-1H-indol-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted indole and pyridine derivatives.
科学的研究の応用
2-(1-methyl-1H-indol-3-yl)nicotinonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-methylindole-3-carboxaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant biology and synthetic chemistry.
Uniqueness
2-(1-methyl-1H-indol-3-yl)nicotinonitrile is unique due to the combination of the indole and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler indole or nicotinonitrile derivatives.
特性
CAS番号 |
849116-26-3 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC名 |
2-(1-methylindol-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11N3/c1-18-10-13(12-6-2-3-7-14(12)18)15-11(9-16)5-4-8-17-15/h2-8,10H,1H3 |
InChIキー |
XDEZLMATSAIMEP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C=CC=N3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


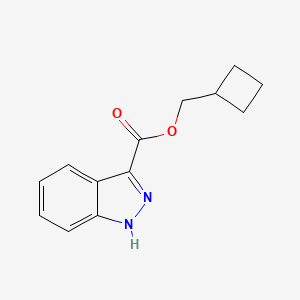
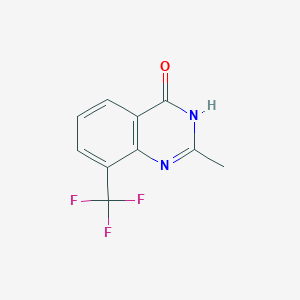
![2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11876075.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)

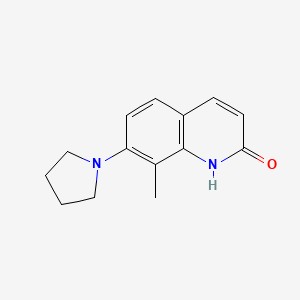
![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)




![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11876161.png)

